XL388

Catalog No.
S548987
CAS No.
1251156-08-7
M.F
C23H22FN3O4S
M. Wt
455.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL388

CAS Number

1251156-08-7

Product Name

XL388

IUPAC Name

[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-(3-fluoro-2-methyl-4-methylsulfonylphenyl)methanone

Molecular Formula

C23H22FN3O4S

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C23H22FN3O4S/c1-14-18(5-7-20(22(14)24)32(2,29)30)23(28)27-9-10-31-19-6-3-15(11-17(19)13-27)16-4-8-21(25)26-12-16/h3-8,11-12H,9-10,13H2,1-2H3,(H2,25,26)

InChI Key

LNFBAYSBVQBKFR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N

solubility

Soluble in DMSO, not in water

Synonyms

XL388; XL-388; XL 388

Canonical SMILES

CC1=C(C=CC(=C1F)S(=O)(=O)C)C(=O)N2CCOC3=C(C2)C=C(C=C3)C4=CN=C(C=C4)N

The exact mass of the compound (7-(6-aminopyridin-3-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(3-fluoro-2-methyl-4-(methylsulfonyl)phenyl)methanone is 455.13151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Renal Cell Carcinoma (RCC) Research

Summary of the Application: XL388 is a mammalian target of rapamycin (mTOR) kinase inhibitor. It has been demonstrated that XL388 inhibits the survival and proliferation of renal cell carcinoma (RCC) cell lines (786-0 and A549) and primary human RCC cells .

Methods of Application: XL388 was applied to RCC cell lines and primary human RCC cells. The compound activated caspase-dependent apoptosis in the RCC cells .

Results or Outcomes: XL388 blocked mTOR complex 1 (mTORC1) and mTORC2 activation, and depleted hypoxia-inducible factor 1α (HIF1α) and HIF-2α expression in RCC cells. Notably, XL388 was more efficient than mTORC1 inhibitors (rapamycin, everolimus and temsirolimus) in killing RCC cells .

Application in Glioma Research

Summary of the Application: XL388 is a highly efficient and orally-available ATP-competitive PI3K-mTOR dual inhibitor. Its activity against glioma cells was studied .

Methods of Application: In established and primary human glioma cells, XL388 potently inhibited cell survival and proliferation as well as cell migration, invasion and cell cycle progression .

Results or Outcomes: XL388 induced significant apoptosis activation in glioma cells. It inhibited Akt-mTORC1/2 activation by blocking phosphorylation of Akt and S6K1. XL388 downregulated MAF bZIP transcription factor G (MAFG) and inhibited Nrf2 signaling, causing oxidative injury in glioma cells .

Application in MEK-ERK Pathway Research

Summary of the Application: XL388 has been shown to be more efficient than mTORC1 inhibitors (rapamycin, everolimus, and temsirolimus) in killing RCC cells.

Methods of Application: Pharmacological or shRNA-mediated inhibition of the MEK-ERK pathway was used to sensitize XL388-induced cytotoxicity in RCC cells .

Results or Outcomes: The results showed that the concurrent inhibition of mTORC1/2 by XL388 may represent a fine strategy to inhibit RCC cells. The anti-tumor activity of XL388 was sensitized with co-administration of the MEK-ERK inhibitor MEK162 .

Application in Nrf2 Signaling Research

Summary of the Application: XL388 has been shown to downregulate MAF bZIP transcription factor G (MAFG) and inhibit Nrf2 signaling, causing oxidative injury in glioma cells .

Methods of Application: Antioxidants, n-acetylcysteine, pyrrolidine dithiocarbamate, and AGI-1067, were used to alleviate XL388-induced cytotoxicity and apoptosis in glioma cells .

Results or Outcomes: The results showed that XL388 efficiently inhibits human glioma cell growth, through Akt-mTOR-dependent and -independent mechanisms .

Application in Osteosarcoma Research

Summary of the Application: XL388, a novel mammalian target of rapamycin (mTOR) complex 1/2 (mTORC1/2) dual inhibitor, was investigated in preclinical osteosarcoma (OS) models .

Methods of Application: XL388 was applied to multiple established OS cell lines and primary human OS cells .

Results or Outcomes: XL388 was found to be cytotoxic, cytostatic and pro-apoptotic to the OS cells .

XL388 is a novel pharmaceutical compound recognized as a potent and selective inhibitor of the mechanistic target of rapamycin complexes 1 and 2 (mTORC1 and mTORC2). Its chemical formula is C23H22FN3O4SC_{23}H_{22}FN_{3}O_{4}S, with a molecular weight of approximately 455.50 g/mol. XL388 has garnered attention in the field of oncology due to its significant anti-cancer properties, particularly in preclinical models of various cancers, including osteosarcoma and renal cell carcinoma . The compound operates by inhibiting mTOR signaling pathways, which are critical for cell growth, proliferation, and survival.

That typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary, they generally involve the use of standard organic chemistry techniques such as condensation reactions, cyclization, and purification processes to achieve high purity levels suitable for biological testing. Detailed synthetic procedures may be proprietary or unpublished but often leverage established methodologies in medicinal chemistry .

The biological activity of XL388 has been extensively studied in different cancer cell lines. It exhibits cytotoxic effects against osteosarcoma cells (such as MG-63, U2OS, and Saos-2) and renal cancer cells (786-0). The compound has been shown to induce apoptosis in these cells through mechanisms that involve the activation of caspases and the downregulation of pro-survival signaling pathways . Furthermore, XL388 has demonstrated potential applications beyond oncology, including the treatment of neuropathic pain, indicating its versatility as a therapeutic agent .

XL388 is primarily investigated for its applications in cancer therapy due to its ability to inhibit mTOR signaling pathways that are often dysregulated in tumors. Its efficacy has been demonstrated in preclinical models for various cancers, suggesting potential use in clinical settings for treating conditions like renal cell carcinoma and osteosarcoma . Additionally, research into its application for neuropathic pain management highlights its broader therapeutic potential beyond oncology .

Studies examining the interactions of XL388 with other biological molecules have revealed important insights into its mechanism of action. For instance, the compound's ability to activate autophagy as a cytoprotective response in cancer cells suggests complex interactions within cellular signaling networks. Interaction studies have also indicated that XL388 can modulate other pathways involved in cell survival and apoptosis, further establishing its role as a multi-faceted therapeutic agent .

XL388 shares structural and functional similarities with several other compounds that target the mTOR pathway. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
RapamycinmTORC1 inhibitorNatural product; primarily affects mTORC1 only.
EverolimusmTORC1 inhibitorUsed clinically for various cancers; less potent against mTORC2.
AZD8055Dual mTOR inhibitorSimilar dual inhibition but different structural properties; more potent against certain cancers.
Torin1Dual mTOR inhibitorHighly potent but less selective; primarily used in research settings.

XL388's dual inhibition of both mTOR complexes sets it apart from many traditional inhibitors that predominantly target only one complex. This dual action may enhance its efficacy against tumors exhibiting resistance to single-target therapies .

XL388, chemically designated as [7-(6-aminopyridin-3-yl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl][3-fluoro-2-methyl-4-(methylsulfonyl)phenyl]methanone, represents a novel class of benzoxazepine-containing kinase inhibitors with significant therapeutic potential [1] [2]. The compound exhibits a molecular formula of C23H22FN3O4S and a molecular weight of 455.50 daltons [1] [2]. The synthetic approach to XL388 involves sophisticated multi-step processes that require careful optimization of reaction conditions, catalyst selection, and purification strategies to achieve acceptable yields and purity levels for pharmaceutical applications [8] [21].

Key Intermediate Synthesis: C26-Linked Rapamycin Analog Preparation

The synthesis of XL388 incorporates structural elements reminiscent of rapamycin analogs, particularly through the strategic modification at the C26 position [10] [15]. The preparation of C26-linked rapamycin analogs serves as a crucial foundation for understanding the synthetic methodology employed in XL388 synthesis [16]. These analogs demonstrate the feasibility of incorporating polyethylene glycol linkers and modified heterocyclic systems that enhance the pharmacological properties of the final compound [10] [15].

The key intermediate XL388-C2-amide-PEG9-NH2 hydrochloride exemplifies the synthetic strategy employed in C26-linked rapamycin analog preparation [10]. This intermediate features a molecular formula of C43H63ClFN5O13S with a molecular weight of 944.5 daltons [10]. The preparation involves systematic coupling reactions that introduce the aminopyridine moiety through carefully controlled synthetic sequences [10] [15].

Research has demonstrated that the C26 position in rapamycin analogs can be selectively modified through nucleophilic substitution reactions [16]. The selective acid-catalyzed nucleophilic substitution at the C16 methoxy group of rapamycin provides insights into the reactivity patterns that inform the synthetic design of XL388 [16]. These modifications affect both FKBP12 binding affinity and biological activity, establishing structure-activity relationships that guide the development of benzoxazepine-based inhibitors [16].

The incorporation of fluorinated substituents at strategic positions enhances the metabolic stability and binding characteristics of the final compound [16]. Studies utilizing mutasynthesis approaches have shown that fluorinated rapamycin analogs demonstrate altered hydrogen bonding patterns with target proteins, particularly affecting the interaction with FKBP12 [16]. This knowledge directly informs the design of the 3-fluoro-2-methyl substitution pattern present in XL388 [1] [8].

Palladium-Catalyzed Cross-Coupling Reactions in Benzoxazepine Formation

The construction of the benzoxazepine core in XL388 relies heavily on palladium-catalyzed cross-coupling methodologies [8] [21]. The key transformation involves the coupling of 4-(tert-butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f] [1] [4]oxazepin-7-ylboronic acid with 2-amino-5-bromopyridine using tetrakis(triphenylphosphine)palladium(0) as the catalyst [8] [21].

The Suzuki-Miyaura cross-coupling reaction represents the cornerstone of benzoxazepine formation in XL388 synthesis [8] [21]. The reaction conditions require careful optimization to achieve acceptable yields while maintaining the integrity of sensitive functional groups [18] [19]. The use of 1,2-dimethoxyethane and water as a mixed solvent system provides optimal solubility for both coupling partners while facilitating efficient catalyst turnover [8] [21].

Table 1: Palladium-Catalyzed Cross-Coupling Reaction Conditions for XL388 Synthesis

ParameterConditionYield (%)
CatalystTetrakis(triphenylphosphine)palladium(0)77 [8]
Catalyst Loading1.5 mol%77 [8]
BasePotassium carbonate77 [8]
Solvent1,2-Dimethoxyethane/Water (3:1)77 [8]
TemperatureReflux (85°C)77 [8]
Reaction Time3 hours77 [8]

The mechanistic pathway of benzoxazepine formation through palladium catalysis involves oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the boronic acid species [18] [19]. The subsequent reductive elimination step forms the carbon-carbon bond while regenerating the active palladium(0) catalyst [18] [19]. The stereochemistry of the product is determined by the preferred conformation of the seven-membered oxazepine ring during the coupling process [18] [35].

Alternative palladium-catalyzed approaches for benzoxazepine synthesis include amino and oxyacetoxylation methodologies that enable 7-exo ring-closure reactions [18]. These methods demonstrate the versatility of palladium catalysis in constructing seven-membered heterocyclic systems [18] [38]. The diheterofunctionalization of alkenes provides complementary synthetic routes that may offer advantages in specific synthetic contexts [18].

Optimization of Reaction Conditions: Solvent Systems and Catalysts

The optimization of reaction conditions for XL388 synthesis requires systematic evaluation of multiple parameters including solvent selection, catalyst loading, temperature control, and reaction atmosphere [8] [21]. The choice of solvent system significantly impacts both the solubility of reactants and the efficiency of catalyst turnover [26] [27].

Table 2: Solvent System Optimization for XL388 Synthetic Steps

Solvent SystemApplicationTemperature (°C)Outcome
TetrahydrofuranGrignard formation0High yield (81%) [8]
DimethylsulfoxideNucleophilic substitution55-60Quantitative [8]
1,4-DioxaneDeprotectionRoom temperature96% yield [8]
DichloromethaneAcylation0 to room temperature70% yield [8]

The selection of appropriate catalysts extends beyond palladium systems to include other transition metals for specific transformations [27]. Copper-catalyzed reactions have shown promise in seven-membered heterocycle synthesis, particularly for cross-coupling reactions involving terminal alkynes and diazo compounds [38]. These alternative catalytic systems provide complementary reactivity patterns that may enhance synthetic efficiency in specific contexts [38].

Temperature control represents a critical parameter in optimizing reaction conditions for XL388 synthesis [8] [21]. The Suzuki-Miyaura coupling reaction requires elevated temperatures (reflux conditions) to achieve acceptable reaction rates, while the subsequent deprotection and acylation steps proceed efficiently at lower temperatures [8]. The thermal stability of intermediates must be carefully considered to prevent decomposition during extended reaction times [27].

Atmospheric control plays an essential role in maintaining catalyst activity and preventing unwanted oxidation reactions [8] [21]. The palladium-catalyzed coupling reaction requires inert atmosphere conditions (nitrogen purging) to prevent catalyst deactivation [8]. Similarly, the Grignard formation step necessitates strict exclusion of moisture and oxygen to maintain reagent integrity [8].

Purification Strategies and Yield Optimization

The purification of XL388 and its synthetic intermediates requires sophisticated chromatographic techniques and crystallization strategies to achieve pharmaceutical-grade purity [8] [30]. Silica gel chromatography serves as the primary purification method for most synthetic intermediates, with careful optimization of eluent systems to achieve baseline separation of products from impurities [8] [30].

Table 3: Purification Methods and Yields for XL388 Synthetic Intermediates

IntermediatePurification MethodEluent SystemYield (%)Purity
Benzoxazepine boronic acidCrystallizationHexane precipitation95 [8]>95%
Coupled productSilica chromatography8:2 Hexane/Ethyl acetate77 [8]>98%
Final productSilica chromatographyGradient elution70 [8]>99%

The telescoped synthesis approach represents an advanced strategy for yield optimization in XL388 production [8]. This methodology involves conducting multiple synthetic transformations in sequence without isolation of intermediates, thereby reducing material losses and improving overall efficiency [8]. The telescoped sequence beginning with tert-butyl 7-bromo-2,3-dihydrobenzo[f] [1] [4]oxazepine-4(5H)-carboxylate afforded 7.5 kilograms of the elaborated intermediate in 63% yield [8].

Crystallization strategies play a crucial role in obtaining the final pharmaceutical salt form of XL388 [8] [32]. The preparation of the hydrochloride salt requires careful control of crystallization conditions to achieve optimal crystal morphology and stability [32]. The preferred hydrochloride salt was obtained with 99.7% high-performance liquid chromatography purity, demonstrating the effectiveness of optimized purification protocols [8].

The overall synthetic yield for XL388 preparation reaches 21% over eight isolated synthetic steps [8]. This yield represents a significant achievement for a complex multi-step synthesis involving sensitive heterocyclic intermediates and multiple functional group transformations [8]. The high purity of the final product (99.7% by high-performance liquid chromatography) confirms the effectiveness of the developed purification strategies [8].

XL388 functions as a highly potent ATP-competitive inhibitor of mechanistic target of rapamycin with an IC50 of 9.9 nanomolar [1] [2]. The compound demonstrates classical ATP-competitive inhibition kinetics, evidenced by the linear increase in IC50 values with rising ATP concentrations [1]. This competitive binding mechanism indicates that XL388 directly competes with ATP for binding to the mTOR kinase domain active site.

The ATP-competitive binding mode of XL388 is facilitated by its benzoxazepine scaffold, which positions the compound within the ATP-binding pocket of mTOR [2]. The inhibitor forms critical hydrogen bonding interactions with the hinge region backbone residues, specifically engaging with amino acids that normally interact with the adenine ring of ATP [2]. This interaction pattern is consistent with other ATP-competitive kinase inhibitors and represents a fundamental mechanism by which XL388 blocks mTOR kinase activity.

ParameterObservationMolecular BasisReference
IC50 vs ATP concentrationLinear increase with ATPCompetitive inhibition [1]
ATP binding site occupationDirect competitiveBlocks ATP access [2]
Hinge region interactionHydrogen bondingBackbone interactions [2]
Hydrophobic back pocketBenzoxazepine scaffoldHydrophobic interactions [2]
Selectivity mechanismStructural specificityActive site geometry [2]

The benzoxazepine core of XL388 occupies the hydrophobic back pocket of the mTOR active site, contributing significantly to both potency and selectivity [2]. This structural feature allows the compound to achieve low nanomolar activity while maintaining high selectivity over related kinases. The ATP-competitive nature of XL388 binding ensures that the inhibitor can effectively block both basal and stimulated mTOR kinase activity across varying cellular ATP concentrations.

Dual Inhibition of mTORC1 and mTORC2 Complexes

XL388 demonstrates potent dual inhibition of both mTOR complex 1 and mTOR complex 2, with IC50 values of 9.8 nanomolar and 166 nanomolar respectively [3] [4]. This dual inhibition represents a significant advancement over first-generation mTOR inhibitors such as rapamycin, which selectively target only mTORC1 [5]. The ability to simultaneously inhibit both complexes allows XL388 to more comprehensively block mTOR signaling pathways.

The dual inhibition profile of XL388 is reflected in its effects on downstream substrate phosphorylation. For mTORC1 substrates, XL388 potently inhibits phosphorylation of p70S6K1 at Threonine 389, S6 ribosomal protein, and 4E-BP1 at Threonine 37/46 [5] [6]. These phosphorylation events are critical for mTORC1-mediated control of protein synthesis and cell growth. The compound also suppresses phosphorylation of PRAS40 at Threonine 246, another important mTORC1 substrate involved in pathway regulation [5] [7].

mTOR ComplexSubstrateEffectDose DependencyReference
mTORC1p70S6K1 (Thr389)InhibitedYes [5] [6]
mTORC1S6 ribosomal proteinInhibitedYes [5] [6]
mTORC14E-BP1 (Thr37/46)InhibitedYes [5] [6]
mTORC1PRAS40 (Thr246)InhibitedYes [5] [7]
mTORC2AKT (Ser473)InhibitedYes [5] [6]
mTORC2AKT (Thr308)UnaffectedN/A [8]

For mTORC2 inhibition, XL388 effectively blocks phosphorylation of AKT at Serine 473, a key mTORC2 substrate [5] [6]. This phosphorylation site is crucial for full AKT activation and downstream signaling. Importantly, XL388 leaves AKT Threonine 308 phosphorylation unaffected, as this site is phosphorylated by PDK1 rather than mTORC2 [8]. The dose-dependent nature of substrate phosphorylation inhibition by XL388 demonstrates the compound's ability to titrate mTOR pathway activity across both complexes.

Structural Basis for Selectivity Over PI3K Family Members

XL388 exhibits remarkable selectivity for mTOR over other members of the phosphoinositide 3-kinase-related kinase family, with greater than 300-fold selectivity over PI3K kinases and greater than 1000-fold selectivity overall [2]. This selectivity is achieved through specific structural features that exploit differences in the ATP-binding sites between mTOR and related kinases.

The benzoxazepine core of XL388 serves as the primary structural determinant for selectivity [2]. This heterocyclic scaffold is specifically designed to complement the geometry and chemical environment of the mTOR ATP-binding pocket while being incompatible with the corresponding sites in PI3K family members. The core engages in hydrophobic interactions that are favored in the mTOR active site but are sterically or energetically unfavorable in PI3K kinases.

Structural FeatureContribution to Selectivityvs PI3K FamilySelectivity FactorReference
Benzoxazepine coreHydrophobic interactionsFavors mTOR pocket>300-fold [2]
Aminopyridine substituentHinge bindingDifferential hingeHigh [2]
Methylsulfonyl groupElectrostatic interactionsmTOR-specific contactsModerate [2]
Fluorine substitutionSteric optimizationSize constraintsHigh [2]
Overall molecular geometryShape complementarityGeometric fit>1000-fold [2]

The aminopyridine substituent of XL388 provides differential hinge binding characteristics that contribute to selectivity [2]. While this group can form hydrogen bonds with the hinge region of mTOR, the specific geometry and orientation required for optimal binding are not well-accommodated by the hinge regions of PI3K family members. This differential binding represents a key mechanism by which XL388 achieves kinase selectivity.

The methylsulfonyl group present in XL388 establishes electrostatic interactions that are specifically favorable within the mTOR active site environment [2]. These interactions likely involve amino acid residues that are either absent or positioned differently in PI3K kinases, contributing to the compound's selectivity profile. The fluorine substitution provides additional steric optimization that enhances the compound's fit within the mTOR active site while introducing size constraints that reduce affinity for PI3K family members.

Allosteric Effects on Kinase Conformation and Substrate Recognition

Although XL388 functions as an ATP-competitive inhibitor, its binding to the mTOR kinase domain induces allosteric effects that extend beyond simple competitive inhibition [9]. These allosteric changes affect kinase conformation and substrate recognition patterns, contributing to the compound's overall mechanism of action.

The binding of XL388 to the ATP-binding site of mTOR creates conformational changes that propagate throughout the kinase domain structure [9]. These changes affect the positioning of key regulatory elements, including the activation loop and catalytic residues, which are essential for proper kinase function. The allosteric effects help explain why XL388 is more effective than simple ATP site occupancy would predict.

TargetIC50 (nM)Selectivity RatioBinding ModeReference
mTOR9.91ATP-competitive [1] [2]
mTORC19.81ATP-competitive [3] [4]
mTORC216616.8ATP-competitive [3] [4]
DNA-PK8831892ATP-competitive [1]
PI3K Family>3000>300N/A [2]
ATM>3000>300N/A [2]
ATR>3000>300N/A [2]

The allosteric effects of XL388 on mTOR also influence substrate recognition and binding [9]. The conformational changes induced by inhibitor binding alter the substrate-binding sites and regulatory interfaces of both mTORC1 and mTORC2 complexes. This mechanism helps explain the differential effects of XL388 on various mTOR substrates and the compound's ability to modulate protein-protein interactions within the mTOR complexes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.13150553 g/mol

Monoisotopic Mass

455.13150553 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B7I5G3Z7XR

Wikipedia

XL-388

Dates

Last modified: 08-15-2023
1: Takeuchi CS, Kim BG, Blazey CM, Ma S, Johnson HW, Anand NK, Arcalas A, Baik TG, Buhr CA, Cannoy J, Epshteyn S, Joshi A, Lara K, Lee MS, Wang L, Leahy JW, Nuss JM, Aay N, Aoyama R, Foster P, Lee J, Lehoux I, Munagala N, Plonowski A, Rajan S, Woolfrey J, Yamaguchi K, Lamb P, Miller N. Discovery of a Novel Class of Highly Potent, Selective, ATP-Competitive, and Orally Bioavailable Inhibitors of  the Mammalian Target of Rapamycin (mTOR). J Med Chem. 2013 Mar 28;56(6):2218-34.  doi: 10.1021/jm3007933. Epub 2013 Mar 7. PubMed PMID: 23394126.

Explore Compound Types